1-(2,4-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
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Overview
Description
1-(2,4-Dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core substituted with a 2,4-dimethylphenyl group and a carboxylic acid moiety at the 5-position. Its unique structure makes it a subject of interest for researchers exploring new chemical entities for pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the benzimidazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The benzimidazole core can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted phenyl derivatives with additional functional groups.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2,4-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents and functional groups.
Phenyl-substituted carboxylic acids: These compounds have similar phenyl groups but lack the benzimidazole structure.
Uniqueness: The presence of both the benzimidazole core and the 2,4-dimethylphenyl group distinguishes this compound from others, providing unique chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-methylbenzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-4-6-15(11(2)8-10)19-12(3)18-14-9-13(17(20)21)5-7-16(14)19/h4-9H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKMFKQSSTZBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=C2C=CC(=C3)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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